molecular formula C8H10OS B3039450 3-(Ethylsulfanyl)phenol CAS No. 1074-44-8

3-(Ethylsulfanyl)phenol

Cat. No.: B3039450
CAS No.: 1074-44-8
M. Wt: 154.23 g/mol
InChI Key: SUAVQUACSSRUTG-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)phenol is a chemical compound that belongs to the family of thio-phenols . It is a colorless or slightly yellowish liquid with a woody odor . This compound has a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol .


Synthesis Analysis

Phenolic compounds, including this compound, can be synthesized in the laboratory using various methods . For instance, one synthesis method involves the use of Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an ethylsulfanyl group . The InChI code for this compound is 1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 .


Chemical Reactions Analysis

Phenolic compounds, including this compound, are known to undergo various chemical reactions . For instance, they can participate in electrophilic aromatic substitution reactions, making them highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical and Chemical Properties Analysis

Phenols, including this compound, generally have higher boiling points compared to other hydrocarbons of the same molecular mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .

Scientific Research Applications

Antioxidant Properties

  • Phenolic compounds, characterized by the presence of hydroxyl groups, have been studied for their antioxidant activities. A study investigated the antioxidant activities of various phenolic acids using assays like DPPH and FRAP, highlighting the role of functional groups in enhancing antioxidant efficacy (Chen et al., 2020).

Catalytic Applications

  • Research on the reaction of phenol with methanol over alumina-supported catalysts impregnated with sulfate salts has shown potential for the production of methyl aryl ethers, indicating the role of phenolic compounds in catalysis (Samolada et al., 1995).
  • Another study focused on the synthesis of bioactive materials by embedding chlorogenic acid, a phenolic compound, within silica matrices to create organic-inorganic hybrid materials with antioxidant potential (Catauro & Pacifico, 2017).

Environmental Applications

  • A magnetic CuO-Fe3O4 composite was developed for the degradation of phenol, demonstrating the environmental applications of phenolic compound degradation in wastewater treatment (Lei et al., 2015).

Material Science

  • The use of phenol resins in peptide synthesis was explored, highlighting the utility of phenolic compounds in the development of biomaterials (Inukai et al., 1968).

Mechanism of Action

The mechanism of action of phenolic compounds is often related to their chemical properties . For instance, one proposed mechanism of action of phenolic acids is a decrease in extracellular pH . The antibacterial activity depends on the interaction site with target molecules, inducing different action mechanisms .

Future Directions

Phenolic compounds, including 3-(Ethylsulfanyl)phenol, have been the focus of various research studies due to their potential applications in various industries such as pharmaceutical and food industries . Future research may focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .

Properties

IUPAC Name

3-ethylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAVQUACSSRUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Boron tribromide (1M in dichloromethane, 70 ml, 70 mmol) was added dropwise to a solution of 1-(ethylsulfanyl)-3-methoxybenzene (5.9 g, 35 mmol) in dichloromethane (150 ml) at 0° C. The mixture was allowed to warm to room temperature, stirred for 18 h then cooled to 0° C. A solution of diethanolamine (20 ml) in dichloromethane (40 ml) was added dropwise (Caution—strong exotherm!) and the mixture was stirred at ambient temperature for 15 min once addition was complete, then poured onto ice water. The mixture was extracted with dichloromethane and the organic phase was washed with 2N hydrochloric acid, water, dried over MgSO4 and the solvent removed under reduced pressure. The residue was purified by flash column chromatography using ethyl acetate:cyclohexane (20:80 to 30:70) as eluant to give 3-(ethylsulfanyl)phenol (4.53 g) as a colourless oil.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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